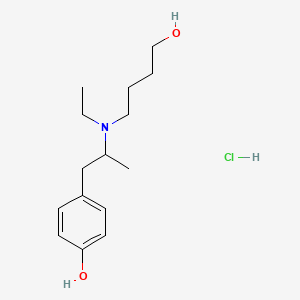
O-desmethyl Mebeverine alcohol (hydrochloride)
Overview
Description
O-desmethyl Mebeverine alcohol hydrochloride is a metabolite of Mebeverine , which is an antispasmodic substance commonly used for the treatment of irritable bowel disease (IBD) . It exhibits potent α1 receptor inhibition, leading to relaxation of the gastrointestinal tract .
Synthesis Analysis
The synthesis of O-desmethyl Mebeverine alcohol hydrochloride involves the metabolic transformation of Mebeverine. Specifically, Mebeverine can metabolize into several compounds, including O-desmethyl Mebeverine alcohol. The exact synthetic pathway and enzymatic reactions leading to this metabolite are detailed in scientific studies .
Scientific Research Applications
Mass Spectrometric Characterization
The metabolites of Mebeverine, including O-desmethyl Mebeverine alcohol (hydrochloride), have been extensively studied using mass spectrometry. A study by Moskaleva et al. (2019) identified four main metabolites of Mebeverine in blood plasma: desmethylmebeverine acid (DMAC), glucuronide product of DMAC (DMAC-Glu), mebeverine acid (MAC), and mebeverine alcohol (MAL), using time-of-flight mass spectrometry (Moskaleva, Kuznetzov, Markin, & Appolonova, 2019).
Metabolite Identification and Pharmacokinetics
Stockis et al. (2002) developed an HPLC method with coulometric detection to identify and measure mebeverine acid as the main circulating metabolite of mebeverine in humans, with concentrations significantly higher than those of mebeverine alcohol (Stockis, Guelen, & de Vos, 2002).
Investigative Implications in Forensic Toxicology
Elliott and Burgess (2006) investigated the instability and metabolism of mebeverine, noting its rapid conversion to mebeverine-alcohol and veratric acid. They highlighted the importance of measuring these metabolites in forensic investigations, particularly in cases of suspected overdosage or therapeutic use (Elliott & Burgess, 2006).
HPLC–MS/MS Quantification in Pharmacokinetics Study
A study by Moskaleva et al. (2017) developed an HPLC–MS/MS method for the quantification of mebeverine metabolites, including mebeverine alcohol, in human plasma. This method was used in pharmacokinetics studies, demonstrating its applicability in clinical research (Moskaleva, Baranov, Mesonzhnik, & Appolonova, 2017).
Metabolism and Urinary Excretion
Kristinsson et al. (1994) studied the urinary metabolites of orally administered mebeverine, finding that it is completely hydrolyzed to the corresponding acid and alcohol moieties, including mebeverine alcohol, with most metabolites excreted as conjugates (Kristinsson, Snorradottir, & Jóhannsson, 1994).
properties
IUPAC Name |
4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14;/h6-9,13,17-18H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVTLCWTXRTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




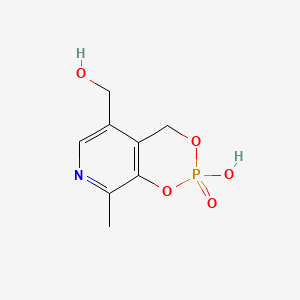
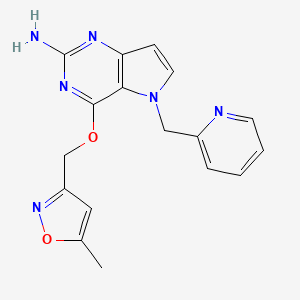
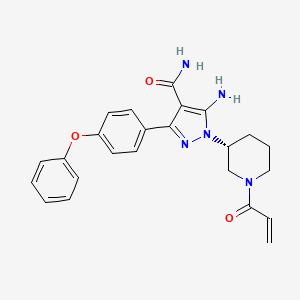
![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
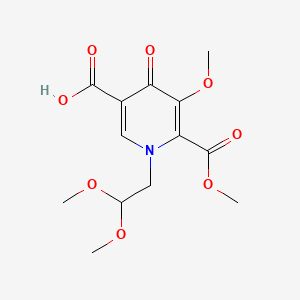
![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)
![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
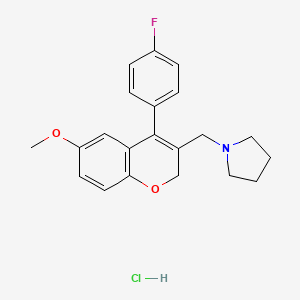
![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)

